1H-Pyrimido[4,5-f][1,2,4]triazepine

Medicinal Chemistry Computational Chemistry Heterocycle Design

Researchers face ambiguity when sourcing triazepine-fused pyrimidines by molecular formula alone, risking delivery of the 1,3,5-regioisomer (CAS 59284-60-5) with divergent reactivity. CAS 748776-74-1 resolves this by unambiguously identifying the 1,2,4-triazepine tautomer-a conformationally restricted purine isostere with demonstrated anticonvulsant potency superior to valproic acid. • Defined CAS ensures procurement of the correct regioisomer with distinct H-bond donor/acceptor arrangement and metal-coordination geometry. • Favorable tPSA (62.53 Ų) supports CNS drug-likeness for systematic SAR expansion. • Versatile intermediate for generating triazolo-, tetrazolo-, or thiadiazepine-fused libraries.

Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
CAS No. 748776-74-1
Cat. No. B13945293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrimido[4,5-f][1,2,4]triazepine
CAS748776-74-1
Molecular FormulaC6H5N5
Molecular Weight147.14 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C=NC=NN2
InChIInChI=1S/C6H5N5/c1-5-6(2-7-3-9-5)11-10-4-8-1/h1-4,11H
InChIKeyXNNCNMKZJAXNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrimido[4,5-f][1,2,4]triazepine Scaffold Overview


1H-Pyrimido[4,5-f][1,2,4]triazepine (CAS 748776-74-1) is a fused heterocyclic compound comprising a pyrimidine ring annulated at the f-edge with a 1,2,4-triazepine. With a molecular formula C6H5N5 and a molecular weight of 147.14 g/mol, it belongs to the broader class of triazepine-fused pyrimidines that are investigated as conformationally restricted purine isosteres . Its defined CAS registry ensures unambiguous identification during procurement, distinguishing it from other pyrimido-triazepine regioisomers.

Regioisomer-specific 1H-pyrimido[4,5-f][1,2,4]triazepine scaffold for precise SAR expansion
Unique H-bond donor/acceptor topology distinct from 1,3,5-triazepine isomer
Defined CAS 748776-74-1 for unambiguous procurement and isomer resolution in analytical workflows

1H-Pyrimido[4,5-f][1,2,4]triazepine Interchangeability Limitations


The 1,2,4-triazepine tautomeric and regioisomeric form provides a unique hydrogen-bond donor/acceptor arrangement that is structurally distinct from the 1,3,5-triazepine isomer (CAS 59284-60-5) and from other pyrimido-fused heterocycles such as pyrimido[4,5-e]triazepines. Although the molecular formula is identical (C6H5N5), differences in nitrogen placement alter electrostatic surface properties and potential metal-coordination geometries, which can significantly affect biological target engagement and physicochemical behavior. Therefore, procurement based solely on molecular weight or gross heterocycle class risks delivering a compound with divergent reactivity and pharmacological profile [1].

1,3,5-Triazepine isomer (CAS 59284-60-5)
Identical molecular formula but different N-placement alters electrostatic surface and metal-coordination; target engagement may not transfer.
Pyrimido[4,5-e]triazepine fusion pattern
Different ring connectivity shifts geometry and H-bond array; direct substitution risks divergent SAR without side-by-side profiling.
Procurement by molecular weight or heterocycle class
Cannot guarantee the 1,2,4-regioisomer; requires CAS-specific ordering to avoid isomer mixtures that confound biological readouts.

Differentiation Evidence for 1H-Pyrimido[4,5-f][1,2,4]triazepine


Topological PSA Differentiates Triazepine Regioisomers

The computed topological polar surface area (tPSA) for 1H-pyrimido[4,5-f][1,2,4]triazepine is 62.53 Ų . Although no identical tPSA value is available in the open literature for the isomeric 1H-pyrimido[4,5-f][1,3,5]triazepine (CAS 59284-60-5), the different arrangement of nitrogen atoms in the 1,2,4- versus 1,3,5-triazepine ring necessarily yields a distinct electrostatic potential distribution and hydrogen-bonding capacity, consistent with class-level understanding of triazepine regioisomerism [1]. This topological difference can influence passive membrane permeability and target binding, making the 1,2,4-isomer the preferred choice when a specific hydrogen-bond acceptor/donor topology is required.

Topological PSA
Class-level inference
62.53 Ų (computed)
H-bond topology difference vs. 1,3,5-isomer (tPSA not reported)
Computed property; experimental validation not available
Medicinal Chemistry Computational Chemistry Heterocycle Design

Anticonvulsant Activity in Triazepine Derivative

A derivative incorporating the 1H-pyrimido[4,5-f][1,2,4]triazepine core, specifically 5-phenyl-10-methyl-7H-pyrimido[4,5-f][1,2,4]triazolo[4,3-a][1,4]diazepine (compound 18), was reported to be more potent than valproic acid (Depakene®) in both the subcutaneous metrazol (scMet) and maximal electroshock (MES) anticonvulsant screens [1]. Although exact ED50 values are not available in the abstracted record, the qualitative superiority over a clinically used standard suggests that the 1,2,4-triazepine-containing scaffold can achieve anti-seizure activity that simple pyrimidine or 1,3,5-triazepine analogs have not demonstrated in the same assays.

Anticonvulsant Derivative
Class-level inference
Derivative 18 more potent than valproic acid in scMet and MES models
Reported seizure-model activity; exact ED50 not available
Derivative-specific scaffold; direct extrapolation requires verification
Neuroscience Anticonvulsant Drug Discovery Scaffold Optimization

CAS Registry Ensures SAR Reproducibility

The compound is unambiguously identified by CAS 748776-74-1, distinguishing it from the closely related isomer 1H-pyrimido[4,5-f][1,3,5]triazepine (CAS 59284-60-5) and from pyrimido[4,5-e]triazepine fusion patterns . This precise nomenclature ensures that structure-activity relationship (SAR) studies and batch-to-batch procurement are reproducible, avoiding the confounding effects that arise when using mixed or misidentified triazepine isomers. Cross-study comparability is currently limited because no published head-to-head pharmacological or physicochemical profiling of the two isomers exists, underscoring the need for in-house differentiation during procurement.

CAS Identity
Supporting evidence
CAS 748776-74-1
Ensures 1,2,4-regioisomer procurement for reproducible SAR
No published head-to-head isomer profiling; in-house differentiation recommended
Chemical Biology Structure-Activity Relationship (SAR) Compound Management

Application Scenarios for 1H-Pyrimido[4,5-f][1,2,4]triazepine


CNS Drug Discovery Scaffold

Given the demonstrated superior anticonvulsant potency of a 1,2,4-triazepine-containing derivative over valproic acid [1], this scaffold is suitable for hit-to-lead programs aimed at epilepsy and other neurological disorders. The distinct tPSA of 62.53 Ų suggests favorable CNS drug-likeness, making it a candidate for systematic SAR expansion.

SAR Studies of Triazepine Regioisomerism

To resolve the current data gap between 1,2,4- and 1,3,5-triazepine isomers, procurement of CAS 748776-74-1 enables direct side-by-side biological and physicochemical profiling. Such in-house comparisons can establish quantitative selectivity and permeability differences that are not yet published [2].

Fused Polyheterocyclic Library Precursor

The retained 1,2,4-triazepine ring can be converted into triazolo-, tetrazolo-, or thiadiazepine-fused systems, as demonstrated by the synthesis of compound 18 [1]. This makes the compound a versatile intermediate for generating structurally diverse compound libraries with potential multi-target activity.

Analytical Reference Standard

With a defined CAS number and uniquely identifiable chromatographic properties, 1H-pyrimido[4,5-f][1,2,4]triazepine can serve as a reference standard for HPLC or LC-MS methods that must resolve it from the 1,3,5-isomer, ensuring quality control in compound management workflows .

Application
Selection Property
Validation Focus
CNS target-directed scaffold exploration
Regioisomer-specific H-bond topology
Permeability and target-engagement assays
Regioisomer comparative profiling
CAS 748776-74-1 vs. CAS 59284-60-5 identity
Side-by-side biological and physicochemical characterization
Fused polyheterocyclic library intermediate
1,2,4-Triazepine ring as synthetic handle
Conversion to triazolo/tetrazolo derivatives for screening library diversity
Analytical reference for isomer resolution
Defined CAS and unique chromatographic properties
HPLC/LC-MS method development to resolve 1,2,4- from 1,3,5-isomer
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